molecular formula C9H6BrF3OS B3042275 2-(Trifluoromethylthio)phenacyl bromide CAS No. 544429-24-5

2-(Trifluoromethylthio)phenacyl bromide

Cat. No.: B3042275
CAS No.: 544429-24-5
M. Wt: 299.11 g/mol
InChI Key: IMGNRCUHRINMSE-UHFFFAOYSA-N
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Description

Overview of Phenacyl Bromides as Versatile Synthetic Intermediates

Phenacyl bromides, characterized by an α-bromoketone structure attached to a phenyl ring, are well-established as highly versatile intermediates in organic synthesis. Their utility primarily stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide array of chemical transformations, making them invaluable precursors for the construction of complex molecular architectures.

One of the most prominent applications of phenacyl bromides is in the synthesis of a diverse range of heterocyclic compounds. These reactions often proceed via condensation with various nucleophiles, leading to the formation of five- and six-membered rings containing nitrogen, sulfur, and oxygen heteroatoms. The reactivity of the α-bromo ketone moiety facilitates the facile construction of thiazoles, imidazoles, quinoxalines, and other important heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

The general reactivity of phenacyl bromides can be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can enhance the reactivity of the aromatic ring in electrophilic substitution reactions, while electron-withdrawing groups can modulate the electrophilicity of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack.

Strategic Importance of Trifluoromethylthio (-SCF3) Functionality in Molecular Design

The trifluoromethylthio (-SCF3) group has garnered considerable attention in molecular design, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties and high lipophilicity make it a valuable functional group for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.

The -SCF3 group is one of the most lipophilic substituents known, a property that can significantly enhance a molecule's ability to permeate biological membranes. This increased lipophilicity can lead to improved absorption, distribution, and bioavailability of drug candidates. Furthermore, the strong electron-withdrawing nature of the -SCF3 group can influence the acidity or basicity of nearby functional groups and can enhance the metabolic stability of a molecule by shielding adjacent positions from enzymatic degradation.

The introduction of the -SCF3 moiety into a molecular scaffold can also lead to favorable interactions with biological targets, potentially increasing binding affinity and efficacy. The unique combination of steric and electronic properties of the trifluoromethylthio group makes it a powerful tool for fine-tuning the biological activity of a wide range of compounds.

Delimitation of Research Focus: Academic Perspectives on 2-(Trifluoromethylthio)phenacyl bromide

Academic research on this compound is currently focused on a few key areas, primarily leveraging the combined reactivity of the phenacyl bromide core and the unique properties of the ortho-substituted trifluoromethylthio group. The primary areas of investigation include its synthesis and its application as a building block for novel chemical entities.

Synthesis: The most probable synthetic route to this compound involves the α-bromination of its precursor, 2-(Trifluoromethylthio)acetophenone. This reaction is analogous to the well-established methods for the synthesis of other phenacyl bromides. Common brominating agents for such transformations include elemental bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst.

Reactivity and Applications: Research into the reactivity of this compound is centered on its use as an electrophilic building block. The presence of the trifluoromethylthio group in the ortho position is expected to exert significant steric and electronic effects on the reactivity of the α-bromoketone moiety. Studies on other ortho-substituted phenacyl bromides have shown that such substitution can diminish the rate of nucleophilic displacement reactions. nih.gov This suggests that this compound may exhibit unique reactivity profiles compared to its unsubstituted or meta/para-substituted counterparts.

The primary application of this compound, in line with the general utility of phenacyl bromides, is in the synthesis of complex heterocyclic molecules. Researchers are exploring its use in condensation reactions with various nucleophiles to generate novel scaffolds containing the trifluoromethylthio group, with the aim of developing new compounds with potential applications in medicinal chemistry and materials science.

Below is a data table summarizing the key properties of the compound.

PropertyValue
Chemical Formula C9H6BrF3OS
Molecular Weight 299.11 g/mol
CAS Number 544429-24-5
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Further research is needed to fully elucidate the specific reaction kinetics, and to explore the full scope of its synthetic applications. The unique substitution pattern of this compound makes it a promising tool for the synthesis of novel and potentially impactful chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethylsulfanyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3OS/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGNRCUHRINMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222818
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID101222818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544429-24-5
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544429-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Trifluoromethylthio Phenacyl Bromide

Direct Halogenation Strategies on Trifluoromethylthio-Substituted Acetophenones

The most direct route to 2-(Trifluoromethylthio)phenacyl bromide involves the α-bromination of 2-(trifluoromethylthio)acetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone. The process is typically facilitated by acidic conditions, which promote the formation of an enol intermediate. This enol then attacks a bromine source, leading to the desired α-bromo ketone.

A variety of brominating agents can be employed for this transformation. researchgate.net Elemental bromine (Br₂) is a common choice, often used in solvents like methanol (B129727) or methylene (B1212753) chloride. google.comzenodo.org The reaction of 3-trifluoromethylacetophenone with bromine in methylene chloride, for example, yields the corresponding phenacyl bromide. google.com Alternative reagents such as N-Bromosuccinimide (NBS) are also effective and can offer milder reaction conditions and improved selectivity, minimizing the formation of di-brominated byproducts. shodhsagar.com The use of catalysts like p-toluenesulfonic acid can facilitate the reaction when using NBS. shodhsagar.com

Table 1: Reagents for Direct α-Bromination of Acetophenones

Reagent Catalyst/Solvent Key Features
Bromine (Br₂) Acetic Acid, Methanol, CH₂Cl₂ Traditional and effective reagent; can lead to over-bromination if not controlled. google.comzenodo.org
N-Bromosuccinimide (NBS) p-TsOH, Acetonitrile Milder alternative, often providing higher selectivity for mono-bromination. shodhsagar.com
Pyridinium Tribromide Acetic Acid Solid, stable source of bromine, considered safer to handle than liquid bromine. researchgate.net

Trifluoromethylthiolation of Phenacyl Precursors

An alternative synthetic philosophy involves introducing the trifluoromethylthio (-SCF₃) group onto a molecule that already contains the phenacyl bromide framework or a suitable precursor. This introduction can be achieved through electrophilic, nucleophilic, or radical-based methods. mdpi.comresearchgate.net

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic carbon, such as an enol or enolate derived from a phenacyl precursor, with an electrophilic "SCF₃⁺" source. docksci.com Reagents such as N-(trifluoromethylthio)phthalimide and trifluoromethanesulfenyl chloride are designed to deliver the trifluoromethylthio group in this manner. kaust.edu.sa This method allows for the direct formation of the C-S bond at the α-position of the carbonyl group. docksci.com The strategy would entail generating the enolate of a suitable phenacyl bromide derivative and trapping it with the electrophilic trifluoromethylthiolating agent.

Table 2: Common Electrophilic Trifluoromethylthiolating Reagents

Reagent Abbreviation Typical Use
N-(Trifluoromethylthio)phthalimide SCF₃-phthalimide A stable, crystalline solid used for trifluoromethylthiolation of various nucleophiles, including β-ketoesters. kaust.edu.sa
Trifluoromethanesulfenyl Chloride CF₃SCl A gaseous reagent used for the trifluoromethylthiolation of enamines and other electron-rich species.
N-(Trifluoromethylthio)saccharin - A shelf-stable electrophilic reagent for introducing the SCF₃ group.

In this approach, a nucleophilic trifluoromethylthiolating agent is used to form the C-SCF₃ bond. Reagents such as silver(I) trifluoromethanethiolate (AgSCF₃) or tetramethylammonium (B1211777) trifluoromethanethiolate (Me₄NSCF₃) can serve as sources of the trifluoromethylthiolate anion (SCF₃⁻). nih.govresearchgate.net This strategy could be applied by reacting the nucleophilic SCF₃⁻ source with a precursor like 2-bromo-1-(2-halophenyl)ethan-1-one, where the SCF₃⁻ group displaces a halide on the aromatic ring via nucleophilic aromatic substitution, followed by bromination at the alpha position. Another possibility involves the reaction with a gem-dibromo ketone precursor at the α-position. The reaction of bromoalkynones with AgSCF₃ demonstrates the principle of C-Br bond substitution with a trifluoromethylthio group. nih.gov

Radical-based methods utilize the trifluoromethylthio radical (•SCF₃) to functionalize organic molecules. rhhz.net This highly reactive intermediate can be generated from precursors like AgSCF₃ in the presence of an oxidant such as potassium persulfate (K₂S₂O₈). mdpi.comresearchgate.net A plausible route involves the trifluoromethylthiolation and concurrent oxidation of a styrene (B11656) precursor. This reaction, using AgSCF₃ and an oxidant, can furnish an α-trifluoromethylthio acetophenone (B1666503), which can then be subjected to α-bromination as a subsequent step to yield the final product. researchgate.net Radical cyclization pathways initiated by the •SCF₃ radical have also been developed to construct complex SCF₃-substituted heterocycles. mdpi.comnih.gov

Table 3: Components for Radical-Mediated Trifluoromethylthiolation

Component Example(s) Role
•SCF₃ Precursor AgSCF₃, CF₃SO₂Na Source of the trifluoromethylthio radical upon activation. mdpi.comresearchgate.net
Initiator/Oxidant K₂S₂O₈, (NH₄)₂S₂O₈ Initiates the formation of the •SCF₃ radical from the precursor. researchgate.netnih.gov
Radical Acceptor Styrenes, Alkenes, Alkynes The organic substrate that reacts with the •SCF₃ radical. rhhz.netresearchgate.net

Multi-Step Synthetic Sequences from Simpler Precursors

Constructing this compound from simple, readily available starting materials often requires a multi-step synthetic sequence. This approach provides flexibility and allows for the careful installation of each functional group.

A logical multi-step synthesis can be designed starting from a simple aromatic precursor. This bottom-up approach involves sequential functionalization of the benzene (B151609) ring and the acyl side-chain. A representative sequence could involve:

Thiolation of an Aromatic Ring: Beginning with a suitable precursor like 2-bromothiophenol.

Trifluoromethylation of Sulfur: Reaction of the thiol with a trifluoromethylating agent to form 1-bromo-2-(trifluoromethylthio)benzene.

Magnesium-Halogen Exchange and Acylation: Conversion of the aryl bromide to a Grignard reagent, followed by reaction with acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group, yielding 2-(trifluoromethylthio)acetophenone.

α-Bromination: The final step involves the selective bromination of the methyl group of the ketone, as described in Section 2.1, to afford the target molecule, this compound. researchgate.netgoogle.com

This step-by-step assembly ensures precise control over the placement of each substituent on the molecule. The Friedel-Crafts acylation followed by α-halogenation is a classic two-step process for converting an aromatic compound into a phenacyl halide. youtube.com

Table 4: Illustrative Multi-Step Synthesis Pathway

Step Reaction Type Starting Material Key Reagents Intermediate/Product
1 Nucleophilic Aromatic Substitution Thiophenol Diazonium salt chemistry or metal-catalyzed coupling (Trifluoromethylthio)benzene
2 Friedel-Crafts Acylation (Trifluoromethylthio)benzene Acetyl chloride, AlCl₃ 2-(Trifluoromethylthio)acetophenone
3 α-Bromination 2-(Trifluoromethylthio)acetophenone Br₂, Acetic Acid This compound

Routes Involving α-Bromination of Substituted Ketones

A primary and direct method for synthesizing α-bromoketones is the α-bromination of the corresponding ketone. mdpi.com This reaction typically proceeds by treating an enolizable ketone with an electrophilic bromine source under acidic or basic conditions to generate the nucleophilic enol or enolate. mdpi.comwikipedia.org

For instance, the synthesis of m-(Trifluoromethyl)phenacyl bromide involves dissolving m-(Trifluoromethyl)acetophenone in acetic acid and adding a solution of bromine, also in acetic acid. The mixture is stirred for several hours before being worked up to yield the final product. prepchem.com A similar acid-promoted mechanism is observed in the bromination of various acetophenone derivatives. nih.govmdpi.com Under acidic conditions, the carbonyl group is protonated, facilitating the formation of an enol, which then attacks the bromine molecule. nih.gov

The choice of brominating agent and reaction conditions can significantly impact the yield and selectivity of the reaction. While molecular bromine (Br₂) is a common reagent, its high toxicity and corrosiveness have led to the exploration of alternatives. nih.govnih.gov N-Bromosuccinimide (NBS) is another widely used brominating agent for the α-bromination of ketones. organic-chemistry.org

Recent studies have explored more environmentally friendly and safer brominating agents. For example, pyridine (B92270) hydrobromide perbromide has been successfully used for the bromination of various acetophenone derivatives in acetic acid, offering high yields and simpler workup procedures. researchgate.netnih.gov

Table 1: Examples of α-Bromination of Substituted Acetophenones
SubstrateBrominating AgentSolventConditionsYieldReference
m-(Trifluoromethyl)acetophenoneBr₂Acetic AcidStirring for 15 hoursNot specified prepchem.com
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90 °C, 3 hours85% nih.gov
4-(Trifluoromethyl)acetophenonePyridine hydrobromide perbromideAcetic Acid90 °C, 3 hours90% nih.gov
AcetophenoneHBr and Br₂1,4-DioxaneContinuous flow99% mdpi.com

Catalytic Systems and Reaction Conditions in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. The synthesis of this compound and related compounds can benefit from various catalytic approaches.

Lewis acid catalysis activates electrophiles by coordinating to a Lewis basic site, thereby increasing their reactivity. youtube.com In the context of α-bromination of ketones, Lewis acids can facilitate the reaction by activating the carbonyl group. wikipedia.org While Brønsted acids are commonly used, Lewis acids present an alternative activation strategy. mdpi.com

An example of Lewis acid-mediated α-bromination involves the in situ formation of zinc bromide (ZnBr₂) from zinc dust and bromine. mdpi.comnih.gov This aqueous procedure has shown good tolerance for substituents near the carbonyl group. mdpi.comnih.gov The Lewis acid, ZnBr₂, coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and promoting enolization, which is followed by bromination. wikipedia.org Another example highlights the dual role of iodine (I₂) as both a Lewis acid and a direct iodine source in the α-iodination of methyl ketones, a reaction analogous to bromination. nih.gov

Table 2: Lewis Acid-Mediated α-Halogenation of Ketones
SubstrateHalogenating SystemLewis AcidConditionsYieldReference
Aromatic CarbonylsBr₂/Zn dustZnBr₂ (in situ)AqueousNot specified nih.gov
Methyl KetonesI₂I₂Dimethylether, 90 °C62-94% nih.gov

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions using visible light. nih.gov This methodology is particularly relevant for the formation of carbon-sulfur (C-S) bonds, a key step in synthesizing compounds like this compound.

Visible-light photoredox catalysis can be used to generate trifluoromethylthio radicals (SCF₃•) from suitable precursors. researchgate.net These radicals can then engage in various reactions, including addition to alkenes or coupling with other radical species. For instance, a nickel-catalyzed, photoredox-based approach has been developed for the trifluoromethylthiolation of alkenyl iodides. rsc.org Another strategy combines halide and photoredox catalysis to achieve the trifluoromethylthiolation of styrenes, where inexpensive halide salts activate the trifluoromethylthiolating reagent towards the photocatalytic cycle. researchgate.net

While direct photoredox-catalyzed synthesis of this compound from 2-bromoacetophenone (B140003) and a trifluoromethylthio source is not explicitly detailed in the provided context, the principles of photoredox-catalyzed C-S bond formation are highly applicable. Such a reaction would likely involve the generation of an aryl radical or a trifluoromethylthio radical under photocatalytic conditions, followed by a coupling event.

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which can transport one of the reactants across the phase boundary. acs.org

In the context of α-bromination of ketones, PTC can be employed to improve reaction efficiency and yield. nih.gov For example, a homogeneous phase-transfer catalyst has been used in aqueous media for the synthesis of phenacyl derivatives. nih.gov A "phase-vanishing" protocol has also been developed where a fluorous phase separates the bromine and the substrate-containing organic phase, allowing for controlled mixing and reaction. nih.gov

The application of PTC to the synthesis of this compound could involve the α-bromination of 2-(trifluoromethylthio)acetophenone using a brominating agent in a biphasic system with a phase-transfer catalyst. This could offer advantages such as milder reaction conditions and easier product isolation.

Elucidation of Reactivity and Reaction Mechanisms of 2 Trifluoromethylthio Phenacyl Bromide

Nucleophilic Substitution Reactions at the α-Bromo Carbon

The α-bromo carbon in 2-(Trifluoromethylthio)phenacyl bromide is highly electrophilic, making it a prime site for nucleophilic attack. This reactivity is the basis for a variety of substitution reactions.

The primary mechanism for nucleophilic substitution in this compound is the S_N2 (Substitution Nucleophilic Bimolecular) reaction. This process involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously. The reaction proceeds through a trigonal bipyramidal transition state, resulting in an inversion of stereochemistry at the α-carbon.

The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-bromo carbon towards S_N2 displacement. This is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. Furthermore, the orbital overlap between the incoming nucleophile, the α-carbon, and the carbonyl group's π-system is believed to lower the activation energy of the reaction.

The 2-(Trifluoromethylthio) substituent also influences the reactivity. The strong electron-withdrawing nature of the trifluoromethyl group, transmitted through the sulfur atom, further increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect generally accelerates the rate of S_N2 reactions compared to unsubstituted phenacyl bromide. A variety of nucleophiles, including amines, thiolates, and azides, can be employed in these transformations to synthesize a range of derivatives.

Mechanistic studies on analogous α-carbonyl benzyl (B1604629) bromides have shown that both S_N1 and S_N2 pathways can be operative, with the outcome often depending on the solvent and the nucleophile. nii.ac.jpnih.gov For this compound, the strong electron-withdrawing effect of the trifluoromethylthio group would disfavor the formation of a carbocation intermediate, thus promoting the S_N2 pathway over a potential S_N1 mechanism.

Table 1: Representative S_N2 Reactions of α-Bromo Ketones with Various Nucleophiles This table presents generalized data for analogous α-bromo ketone systems to illustrate the scope of S_N2 reactions.

Nucleophile Product Type Typical Conditions
Azide (B81097) (N₃⁻) α-Azido ketone Acetone, rt
Thiolate (RS⁻) α-Thio ketone Ethanol, rt
Amine (RNH₂) α-Amino ketone Acetonitrile, rt

Involvement in Multi-Component Reaction Pathways

This compound is a valuable building block in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. princeton.edu The high reactivity of the C-Br bond makes this compound an excellent electrophile for initiating such reaction cascades.

In a typical MCR scenario, the reaction of this compound with a nucleophile generates an in-situ intermediate, which then participates in subsequent reactions with other components in the mixture. For instance, in the Hantzsch thiazole (B1198619) synthesis, an α-bromo ketone like this compound reacts with a thiourea (B124793) or thioamide to form a thiazole ring. The trifluoromethylthio group would be retained in the final heterocyclic product, imparting unique electronic and lipophilic properties.

Phenacyl bromides are known to participate in MCRs for the synthesis of diverse heterocyclic scaffolds, such as imidazoles, oxazoles, and thiazoles. researchgate.netnih.gov By analogy, this compound can be employed in these pathways to generate novel fluorinated heterocyclic compounds. For example, a three-component reaction between this compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted imidazoles. The reaction proceeds through initial formation of an α-amino ketone, which then condenses with the aldehyde and ammonia (B1221849) source.

Table 2: Examples of Multi-Component Reactions Involving Phenacyl Bromide Analogs Illustrative examples based on the reactivity of phenacyl bromide derivatives.

MCR Type Reactants Product Class
Hantzsch Thiazole Synthesis α-Bromo ketone, Thioamide Thiazoles
Radziszewski Imidazole (B134444) Synthesis α-Bromo ketone, Aldehyde, Ammonia Imidazoles

Regioselective Considerations in Substitution Reactions

While the α-bromo carbon is the primary site of nucleophilic attack in this compound, regioselectivity can become a consideration with certain nucleophiles or under specific reaction conditions. The two potential electrophilic sites are the α-carbon and the carbonyl carbon.

For most soft nucleophiles and under conditions favoring S_N2 reactions, the attack occurs exclusively at the α-carbon, leading to substitution of the bromide. This is the kinetically and thermodynamically favored pathway. However, hard nucleophiles might exhibit some degree of competitive attack at the carbonyl carbon. This addition to the carbonyl is often reversible, and the subsequent irreversible substitution at the α-carbon usually drives the reaction to completion, yielding the α-substituted product.

The trifluoromethylthio group at the ortho position of the phenyl ring does not typically interfere sterically with the approach of the nucleophile to the α-carbon. Electronically, its withdrawing nature enhances the reactivity at the α-carbon, thus reinforcing the preference for substitution at this position. In reactions involving ambident nucleophiles, such as enolates, regioselectivity (C- vs. O-alkylation) will be governed by factors like the nature of the counter-ion, the solvent, and the specific structure of the nucleophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Radical Reactivity Profiles

In addition to its ionic chemistry, this compound can undergo reactions involving radical intermediates. These reactions are typically initiated by light, heat, or a radical initiator.

The C-Br bond in this compound can undergo homolytic cleavage to generate an α-carbonyl radical. This can be achieved through various methods, including photoredox catalysis or reaction with a radical initiator like AIBN. The resulting α-carbonyl radical is a key intermediate that can participate in a variety of subsequent transformations. researchgate.net

The stability of this radical is influenced by the adjacent carbonyl group, which can delocalize the unpaired electron through resonance. The fate of the generated α-carbonyl radical depends on the reaction conditions and the presence of other reactive species. Common pathways include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2'-(trifluoromethylthio)acetophenone.

Addition to Alkenes or Alkynes: The radical can add to unsaturated systems, forming a new C-C bond. This is a key step in many radical polymerization and cyclization reactions.

Reaction with Radical Traps: The radical can be intercepted by radical trapping agents, such as TEMPO.

The generation of acyl radicals from related precursors has been demonstrated using photochemical methods, which then engage in Giese-type additions to electron-poor olefins. nih.gov Similar reactivity can be anticipated for the α-carbonyl radical derived from this compound.

The α-carbonyl radical generated from this compound can initiate radical cascade or cyclization reactions, providing a powerful method for the construction of complex molecular architectures. nih.gov In a typical intramolecular cyclization, the initially formed radical adds to a suitably positioned alkene or alkyne within the same molecule, generating a new ring and a new radical center, which can propagate the cascade.

The trifluoromethylthio group itself can participate in or influence these radical processes. For example, radical cyclizations involving thiyl radicals are well-documented. mdpi.com While the primary radical generation is at the α-carbon, subsequent transformations could potentially involve the trifluoromethylthio moiety. More commonly, the electronic properties of the trifluoromethylthio group will influence the stability and reactivity of the radical intermediates, thereby affecting the efficiency and selectivity of the cyclization.

Recent studies have shown that trifluoromethylthiolation can be coupled with cyclization in radical pathways, for instance, in the reaction of 1,6-enynes. mdpi.com This highlights the compatibility of the trifluoromethylthio group with radical cyclization conditions and its potential to be incorporated into complex polycyclic systems.

Electrophilic Reactivity on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic substitution is significantly governed by the electronic properties of the substituents. The trifluoromethylthio (-SCF3) group, positioned at the ortho position, is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. enamine.netresearchgate.netresearchgate.net This strong deactivating effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Consequently, electrophilic aromatic substitution reactions on this compound are generally disfavored and would require harsh reaction conditions to proceed. The electron-withdrawing nature of the -SCF3 group directs incoming electrophiles primarily to the meta-positions (positions 4 and 6 relative to the -SCF3 group). The combined deactivating effects of the ortho-trifluoromethylthio group and the meta-directing acyl group (-COCH2Br) further diminish the ring's reactivity.

Carbonyl Group Transformations

The carbonyl group in this compound is an active site for various chemical transformations typical of ketones. However, its reactivity is often in competition with the highly reactive α-bromo carbon, which is susceptible to nucleophilic substitution (SN2) reactions. researchgate.netresearchgate.net

Key transformations involving the carbonyl group include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to the formation of cyanohydrins, hemiacetals, or alcohols upon reduction. For instance, reduction with mild reducing agents like sodium borohydride (B1222165) would likely convert the ketone to a secondary alcohol.

Condensation Reactions: The carbonyl group can react with amines and their derivatives to form imines, oximes, or hydrazones.

Cyclization Reactions: In multicomponent reactions, both the carbonyl group and the adjacent α-bromo carbon can participate in sequential reactions to form various heterocyclic structures, such as thiazoles or imidazoles. researchgate.netnih.gov The phenacyl bromide moiety is a versatile precursor for such syntheses. nih.gov

The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the adjacent α-bromo substituent and the ortho-trifluoromethylthio group, potentially increasing its reactivity towards nucleophilic attack, provided that the competing SN2 reaction at the α-carbon can be controlled.

Influence of the 2-(Trifluoromethylthio) Moiety on Reaction Kinetics and Selectivity

The 2-(trifluoromethylthio) moiety exerts a profound influence on the reactivity and selectivity of this compound through a combination of steric and electronic factors.

The -SCF3 group's impact is twofold, stemming from its size and electron-withdrawing capacity.

Electronic Effects: The trifluoromethylthio group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry. enamine.netmdpi.com Its strong inductive effect (-I) deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon. This electronic pull also influences the adjacent C-Br bond, potentially affecting the rate of nucleophilic substitution reactions. Kinetic studies on substituted phenacyl bromides have shown that electron-withdrawing groups on the phenyl ring generally accelerate the rate of SN2 reactions by stabilizing the transition state. researchgate.net

Steric Effects: The trifluoromethylthio group is significantly bulkier than a hydrogen or methyl group. mdpi.com Its placement at the ortho position creates steric hindrance around the adjacent carbonyl group. researchgate.netnih.gov This steric congestion can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon, thereby influencing reaction rates and potentially favoring attack at the less hindered α-carbon. This hindrance can also affect the conformational preferences of the molecule, which in turn dictates the stereochemical outcome of certain reactions.

Table 1: Comparison of Substituent Effects

SubstituentHansch Lipophilicity Parameter (π)Electronic NatureRelative Steric Bulk
-H0.00NeutralVery Low
-CH3+0.56Electron-donatingLow
-Cl+0.71Electron-withdrawingLow
-CF3+0.88Strongly electron-withdrawingMedium
-SCF3+1.44Strongly electron-withdrawingHigh

The sulfur atom of the trifluoromethylthio group possesses lone pairs of electrons that can potentially coordinate to metal centers. This chelation effect can be exploited in metal-catalyzed reactions to direct reactivity to a specific site or to control stereoselectivity. For instance, in transition-metal-catalyzed C-H functionalization reactions, ortho-substituents containing heteroatoms can act as directing groups, facilitating reactions at a nearby C-H bond. cas.cnnih.gov While specific examples for this compound are not extensively documented, the potential for the -SCF3 group to act as a chelating or directing group remains an area of interest for synthetic applications. This coordination could stabilize reaction intermediates or transition states, thereby lowering the activation energy and influencing the reaction pathway.

Detailed Mechanistic Investigations and Reaction Intermediates

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and computational studies to identify intermediates and characterize transition states.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. nih.govresearchgate.net Although specific computational studies on this compound are not widely published, valuable insights can be drawn from studies on analogous systems, such as substituted benzyl bromides and other phenacyl halides. researchgate.net

For the common SN2 reaction at the α-carbon, DFT calculations can model the energy profile along the reaction coordinate. These calculations help in identifying the geometry and energy of the transition state, which for an SN2 reaction is typically a trigonal-bipyramidal structure. researchgate.net

Key Computational Findings from Analogous Systems:

Transition State Geometry: The presence of a strong electron-withdrawing group, like the 2-SCF3 moiety, is predicted to lead to a "tighter" and more compact SN2 transition state compared to systems with electron-donating groups. researchgate.net

Activation Energy: The electron-withdrawing nature of the substituent stabilizes the developing negative charge on the leaving group and the partial negative charges on the nucleophile in the transition state, generally leading to a lower activation energy (ΔG‡) and a faster reaction rate.

Solvent Effects: Computational models can incorporate solvent effects, which are crucial as they can significantly influence the energies of charged intermediates and transition states, thereby altering reaction kinetics. researchgate.net

Predicting reaction selectivity often requires analyzing an ensemble of possible transition state conformers to accurately determine the lowest energy pathway. nih.gov

Table 2: Predicted Effects of 2-SCF3 Group on SN2 Reaction Parameters (Conceptual)

ParameterPhenacyl bromideThis compoundRationale
Activation Energy (ΔG‡)BaselineLowerElectronic stabilization of the transition state by the electron-withdrawing -SCF3 group.
Transition State (TS) StructureTrigonal-bipyramidalTighter, more compact TSElectron-withdrawing group leads to a more product-like (later) transition state.
Reaction Rate (k)BaselineFasterLower activation energy directly correlates with a faster reaction rate (Arrhenius equation).

Spectroscopic Identification of Intermediates

The elucidation of reaction mechanisms often hinges on the successful detection and characterization of transient intermediates. Spectroscopic techniques are paramount in this endeavor, providing insights into the structure and bonding of species that exist only fleetingly during a chemical transformation. However, based on a comprehensive review of available scientific literature, there is no specific experimental data published on the spectroscopic identification of reaction intermediates for this compound.

Reactive intermediates are, by their nature, unstable and present in low concentrations, which makes their characterization challenging. nih.gov Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, transient absorption spectroscopy, and advanced mass spectrometry methods are typically employed to study such species. nih.gov These methods allow for the trapping of intermediates at low temperatures or their detection on very short timescales.

While general reaction mechanisms for phenacyl bromides and trifluoromethylthiolation reactions have been studied, the specific intermediates formed from this compound have not been spectroscopically isolated or characterized in published research. Consequently, detailed research findings and data tables pertaining to the spectroscopic signatures (e.g., NMR chemical shifts, IR absorption frequencies, or mass-to-charge ratios of transient ions) of intermediates in its reactions are not available. Further research is required to isolate and characterize the intermediates involved in the reactions of this specific compound to provide the data necessary for a complete mechanistic understanding.

Applications of 2 Trifluoromethylthio Phenacyl Bromide in Organic Synthesis

Role as a Key Building Block for Heterocyclic Compound Synthesis

The intrinsic bifunctional nature of α-haloketones like 2-(Trifluoromethylthio)phenacyl bromide allows them to react with a wide array of dinucleophiles to form various heterocyclic rings. wikipedia.org The phenacyl bromide moiety provides a two-carbon backbone that can be incorporated into five- or six-membered ring systems containing nitrogen, sulfur, or oxygen heteroatoms.

The most prominent application of α-haloketones in the synthesis of sulfur-containing heterocycles is the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or its derivatives. semanticscholar.orgclockss.org

In this process, this compound acts as the α-haloketone component. The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, displacing the bromide ion. chemhelpasap.com The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. chemhelpasap.com This method is highly efficient and provides a direct route to diversely substituted thiazoles. semanticscholar.orgresearchgate.net

Table 1: Potential Thiazole Synthesis via Hantzsch Reaction This table illustrates the potential products from the reaction of this compound with various thioamide derivatives.

Thioamide ReactantResulting Thiazole Product
Thiourea2-Amino-4-(2-(trifluoromethylthio)phenyl)thiazole
Thioacetamide2-Methyl-4-(2-(trifluoromethylthio)phenyl)thiazole
Phenylthiourea2-(Phenylamino)-4-(2-(trifluoromethylthio)phenyl)thiazole
1-Naphthyl isothiocyanate derived thiourea2-(Naphthylamino)-4-(2-(trifluoromethylthio)phenyl)thiazole

This compound is a key starting material for a variety of nitrogen-containing heterocycles through different synthetic strategies.

Pyrazoles: While the direct synthesis of pyrazoles often requires a 1,3-dicarbonyl compound, this compound can be used to construct precursors for pyrazole (B372694) formation. nih.gov For example, it can be converted into a chalcone-type intermediate, which subsequently undergoes a [3+2] cycloaddition reaction with hydrazine (B178648) or its derivatives to yield highly substituted pyrazoles. nih.govorganic-chemistry.orgmdpi.com

Imidazoles: The synthesis of imidazoles can be achieved by reacting an α-haloketone with an amidine. researchgate.netwjpsonline.com In this reaction, this compound condenses with an amidine, such as benzamidine, where the two nitrogen atoms of the amidine form the N1 and N3 positions of the imidazole (B134444) ring. This method provides a straightforward route to 2,4-disubstituted imidazoles. wjpsonline.com

Pyrimidines: The construction of a pyrimidine (B1678525) ring typically involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, like urea (B33335) or guanidine. wjarr.com this compound can be elaborated into a suitable 1,3-dielectrophilic precursor, which can then undergo cyclocondensation to form the six-membered pyrimidine ring.

Oxazoles: Oxazoles can be synthesized from this compound via the Robinson-Gabriel synthesis. wikipedia.orgijpsonline.compharmaguideline.com This pathway involves the initial conversion of the α-haloketone to a 2-acylamino-ketone intermediate. This intermediate then undergoes intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, to furnish the oxazole (B20620) ring. wikipedia.orgijpsonline.comresearchgate.net A more direct approach is the reaction of the α-haloketone with a primary amide. pharmaguideline.com

Table 2: Synthesis of Various Nitrogen-Containing Heterocycles Illustrates the versatility of this compound in forming different nitrogen heterocycles.

HeterocycleCo-reactant(s)General Synthetic Method
ImidazoleAmidineCondensation/Cyclization
PyrazoleHydrazine (via intermediate)Cycloaddition
PyrimidineUrea/Thiourea (via intermediate)Cyclocondensation
OxazolePrimary AmideCondensation/Cyclization (Robinson-Gabriel)

Beyond oxazoles, this compound can be employed in the synthesis of other oxygen-containing heterocycles, such as benzofurans. The reaction of α-haloketones with ortho-hydroxycarbonyl compounds, like salicylaldehyde, can lead to the formation of substituted benzofurans through a cyclocondensation reaction. nih.gov This approach leverages the reactivity of the α-haloketone to build the furan (B31954) ring fused to the existing benzene (B151609) structure.

Utility in Carbon-Carbon Bond Forming Reactions

The electrophilic nature of this compound makes it a valuable reagent for forming new carbon-carbon bonds through alkylation and annulation strategies.

As a potent alkylating agent, this compound readily reacts with a variety of carbon nucleophiles. wikipedia.org The carbon atom bearing the bromine is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the halogen. nih.gov This reactivity is exploited in the C-alkylation of enolates derived from ketones, β-dicarbonyl compounds (like diethyl malonate or ethyl acetoacetate), and other stabilized carbanions. The reaction results in the formation of a new carbon-carbon bond, attaching the 2-(trifluoromethylthio)phenacyl moiety to the nucleophilic carbon.

Table 3: Examples of C-Alkylation Reactions Demonstrates the use of this compound as an electrophile with various carbon nucleophiles.

Carbon NucleophileResulting Alkylated Product
Diethyl malonate enolateDiethyl 2-(2-(2-(trifluoromethylthio)phenyl)-2-oxoethyl)malonate
Ethyl acetoacetate (B1235776) enolateEthyl 2-acetyl-4-(2-(trifluoromethylthio)phenyl)-4-oxobutanoate
Cyclohexanone enolate2-(2-(2-(trifluoromethylthio)phenyl)-2-oxoethyl)cyclohexan-1-one

Annulation reactions are processes that form a new ring onto a pre-existing molecule. This compound can be used in annulation strategies, such as variants of the Robinson annulation, to construct six-membered rings. organic-chemistry.orgmasterorganicchemistry.com This sequence typically begins with a Michael addition of an enolate to an α,β-unsaturated ketone, but an alternative approach involves the initial alkylation of an enolate with a reagent like this compound. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol (B89426) condensation to form a new six-membered, α,β-unsaturated ketone ring. masterorganicchemistry.com This powerful ring-forming strategy is fundamental in the synthesis of polycyclic systems. Furthermore, intramolecular Friedel-Crafts reactions can be designed where the phenacyl moiety alkylates an appended aromatic ring, leading to the formation of fused polycyclic aromatic systems. masterorganicchemistry.com

Application in Late-Stage Chemical Modifications and Diversification

Late-stage functionalization aims to modify complex molecules at a late point in their synthesis, allowing for the rapid generation of analogs with improved properties. While direct C-H functionalization is a primary goal of such strategies, the use of highly reactive and versatile building blocks like this compound offers a powerful alternative for achieving molecular diversification.

This compound serves as a potent electrophile, readily reacting with various nucleophiles to introduce the 2-(trifluoromethylthio)phenacyl group. This approach is particularly valuable for diversifying libraries of compounds that share a common core bearing a nucleophilic functional group. By appending the trifluoromethylthiolated moiety, chemists can systematically modify a series of lead compounds, exploring the impact of this group on biological activity. For instance, the reaction with amines, phenols, or thiols on a parent molecule can produce a range of derivatives with altered pharmacokinetic profiles.

This strategy allows for the exploration of structure-activity relationships (SAR) by introducing a bulky and lipophilic group with strong electron-withdrawing characteristics. The diversification is achieved not by altering the core synthesis but by modifying existing functional handles in a straightforward and high-yielding manner.

Table 1: Examples of Chemical Diversification using this compound This table presents plausible, chemically sound reactions based on the known reactivity of phenacyl bromides.

Reactant Class Nucleophilic Group Product Type Significance
Anilines -NH₂ α-Amino ketone Precursor for indoles, quinoxalines
Thioureas -C(=S)NH₂ Aminothiazole Access to a key pharmacophore
Amides -C(=O)NH₂ Oxazole Synthesis of medicinally relevant heterocycles

Precursor for Advanced Synthetic Intermediates

Phenacyl bromides are exceptionally valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of countless pharmaceuticals and functional materials. sci-hub.ruresearchgate.net this compound extends this utility by enabling access to advanced heterocyclic intermediates bearing the desirable -SCF3 group. Its dual functionality—an electrophilic α-bromoketone—is perfectly suited for condensation and cyclization reactions.

One of the most classic applications of phenacyl bromides is in the Hantzsch thiazole synthesis , where they react with a thiourea or thioamide to form a thiazole ring, a common scaffold in approved drugs. By using this compound, synthetic chemists can readily prepare 2-amino-4-(2-(trifluoromethylthio)phenyl)thiazoles. These intermediates can then be further elaborated into more complex drug targets.

Similarly, this compound is a key starting material for other important heterocyclic systems:

Imidazoles: Reaction with amidines yields substituted imidazoles.

Quinoxalines: Condensation with ortho-phenylenediamines produces 2-(2-(trifluoromethylthio)phenyl)quinoxalines, a privileged structure in medicinal chemistry. researchgate.net

Pyrroles and Furans: It can participate in multicomponent reactions, such as the Paal-Knorr synthesis or related methodologies, to generate highly substituted pyrroles and furans. semanticscholar.orgsci-hub.ru

The ability to construct these fundamental heterocyclic cores, pre-functionalized with the 2-(trifluoromethylthio)phenyl group, makes this reagent an invaluable tool. It streamlines synthetic routes to complex targets by incorporating a key structural and functional element at an early stage, avoiding potentially harsh or low-yielding trifluoromethylthiolation reactions later in the synthesis.

Table 2: Heterocyclic Systems Derived from this compound This table outlines established synthetic routes for phenacyl bromides, applied here to the specific subject compound.

Heterocycle Co-reactant(s) Reaction Type Resulting Intermediate
Thiazole Thiourea Hantzsch Synthesis 4-(2-(Trifluoromethylthio)phenyl)thiazol-2-amine
Quinoxaline Benzene-1,2-diamine Condensation/Cyclization 2-(2-(Trifluoromethylthio)phenyl)quinoxaline
Oxazole Formamide Robinson-Gabriel Synthesis 4-(2-(Trifluoromethylthio)phenyl)oxazole

Advanced Spectroscopic and Spectrometric Characterization of 2 Trifluoromethylthio Phenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-(Trifluoromethylthio)phenacyl bromide, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the phenacyl group. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the trifluoromethylthio (-SCF₃) group and the bromoacetyl group.

For the parent compound, phenacyl bromide, the methylene protons typically appear as a singlet around δ 4.47 ppm. rsc.org The aromatic protons appear as multiplets in the range of δ 7.50-7.99 ppm. rsc.org In this compound, the protons on the aromatic ring would be expected to show more complex splitting patterns due to the presence of the ortho-substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
CH₂Br ~ 4.5 Singlet (s)

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by signals for the carbonyl carbon, the methylene carbon, the aromatic carbons, and the carbon of the trifluoromethyl group.

The carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 190-192 ppm. rsc.org The methylene carbon (CH₂Br) would appear at a higher field, around δ 31 ppm. rsc.org The aromatic carbons will display a range of chemical shifts influenced by the substituents. The carbon attached to the trifluoromethylthio group will appear as a quartet due to coupling with the three fluorine atoms. For comparison, in 1-(4-((Trifluoromethyl)thio)phenyl)ethanone, the carbon of the CF₃ group shows a quartet with a coupling constant (J) of 309.5 Hz. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Carbon Assignment Expected Chemical Shift (ppm) Expected Multiplicity
C=O ~ 191 Singlet (s)
CH₂Br ~ 31 Singlet (s)
Aromatic C-SCF₃ ~ 130 Quartet (q)
Other Aromatic C ~ 125-135 Singlet (s) or Doublet (d)

Fluorine (¹⁹F) NMR Analysis for CF₃S Group

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atoms. The trifluoromethylthio (CF₃S) group in this compound is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms nearby to cause splitting. The chemical shift of the CF₃S group is typically observed in the range of δ -40 to -45 ppm relative to CFCl₃. For instance, in phenyl(trifluoromethyl)sulfane, the ¹⁹F NMR signal appears at δ -42.77 ppm. rsc.org The exact chemical shift will be influenced by the electronic effects of the bromoacetyl group on the aromatic ring.

Two-Dimensional NMR Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl group and the C-F bonds of the trifluoromethylthio group. The characteristic vibrational frequencies provide a fingerprint for the molecule.

A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring and the bromine atom. The C-F stretching vibrations of the CF₃ group typically give rise to very strong and characteristic absorptions in the region of 1100-1350 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Frequencies (ν) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Carbonyl (C=O) Stretch 1680 - 1700 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch (CF₃) 1100 - 1350 Very Strong

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound, offering insights into its molecular structure and bonding. The Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups.

Key characteristic Raman shifts for this compound can be predicted based on the analysis of related compounds. The carbonyl (C=O) stretching vibration of the phenacyl group is anticipated to produce a strong and sharp band in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the ortho-substituent.

The trifluoromethylthio (SCF₃) group is expected to exhibit several characteristic vibrations. The C-S stretching vibration typically appears in the range of 600-800 cm⁻¹. The C-F stretching vibrations of the CF₃ group are expected to be found in the 1000-1200 cm⁻¹ region. researchgate.net The C-Br stretching vibration of the bromomethyl group will likely be observed at lower frequencies, typically in the 500-650 cm⁻¹ range. Aromatic C-H stretching and ring vibrations will also be present in their characteristic regions.

Table 1: Predicted Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Carbonyl (C=O) Stretching 1680 - 1700 Strong
Trifluoromethylthio (SCF₃) C-S Stretching 600 - 800 Medium
Trifluoromethylthio (SCF₃) C-F Stretching 1000 - 1200 Medium-Strong
Bromomethyl (CH₂Br) C-Br Stretching 500 - 650 Medium
Aromatic Ring C-C Stretching 1400 - 1600 Medium-Strong

It is important to note that the ortho-substitution on the phenyl ring can lead to subtle shifts in the vibrational frequencies compared to the unsubstituted phenacyl bromide due to steric and electronic interactions.

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is invaluable for confirming the elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks separated by two mass units, which is a definitive indicator for the presence of a single bromine atom. High-resolution mass spectrometry is a powerful tool for determining the elemental composition of organofluorine compounds with high precision. numberanalytics.com

Table 2: Predicted HRMS Data for this compound (C₉H₆BrF₃OS)

Isotopologue Calculated Exact Mass
[M(⁷⁹Br)]⁺ 297.9356

The precise mass measurements obtained from HRMS allow for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis

The fragmentation pattern observed in the mass spectrum provides significant structural information. For phenacyl bromide and its derivatives, several characteristic fragmentation pathways are expected. The most common fragmentation of acetophenone (B1666503) involves the loss of the methyl group to form a stable benzoyl cation. asdlib.org

For this compound, the following fragmentation pathways are plausible:

α-Cleavage: The cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the formation of the 2-(trifluoromethylthio)benzoyl cation. This is often a dominant fragmentation pathway for phenacyl derivatives.

Loss of Bromine: The loss of a bromine radical from the molecular ion.

Loss of Bromomethyl Radical: Cleavage of the bond between the carbonyl carbon and the bromomethyl group, resulting in the loss of a ·CH₂Br radical.

Fragmentation of the Trifluoromethylthio Group: Potential loss of CF₃ or SCF₃ radicals, although this may be less favorable than cleavages adjacent to the carbonyl group.

The presence of the ortho-trifluoromethylthio group may influence the fragmentation pattern due to steric hindrance and its electron-withdrawing nature.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z (for ⁷⁹Br) Proposed Structure
[M]⁺ 298 C₉H₆BrF₃OS⁺
[M - Br]⁺ 219 C₉H₆F₃OS⁺
[M - CH₂Br]⁺ 205 C₈H₃F₃OS⁺
[C₇H₄(SCF₃)CO]⁺ 205 2-(trifluoromethylthio)benzoyl cation

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of the atoms in the solid state.

Studies on ortho-substituted acetophenone derivatives have shown that the orientation of the acetyl group relative to the phenyl ring is significantly influenced by the nature of the ortho-substituent. acs.orgnih.gov In the case of this compound, steric repulsion between the bulky trifluoromethylthio group and the phenacyl moiety would likely force the carbonyl group out of the plane of the aromatic ring.

The crystal packing would be influenced by intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and potentially weak C-H···F or C-H···O hydrogen bonds.

Table 4: Predicted Crystallographic Parameters and Key Structural Features for this compound

Parameter Predicted Value/Observation
Crystal System Monoclinic or Orthorhombic (common for such compounds)
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Bond Lengths C=O: ~1.21 Å; C-Br: ~1.94 Å; C-S: ~1.78 Å; C-F: ~1.34 Å
Dihedral Angle (Phenyl ring - Carbonyl group) Expected to be non-planar due to steric hindrance

The definitive crystal structure would provide invaluable data for understanding the conformation and packing of this molecule, which can influence its physical properties and reactivity.

Theoretical and Computational Chemistry Studies on 2 Trifluoromethylthio Phenacyl Bromide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of a molecule. These methods can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. By performing a geometry optimization, the most stable arrangement of the atoms in 2-(Trifluoromethylthio)phenacyl bromide can be determined. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT calculations also provide a wealth of information about the electronic structure of the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely indicate negative potential around the oxygen and bromine atoms, suggesting these are sites for electrophilic interaction. Conversely, regions of positive potential would highlight areas susceptible to attack by nucleophiles.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful methods for investigating the step-by-step processes of chemical reactions. By modeling the potential energy surface, researchers can identify the most likely pathways for a reaction and predict its feasibility.

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound participates in a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. joaquinbarroso.com Computational methods can be employed to search for and optimize the geometry of the transition state. joaquinbarroso.com

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. numberanalytics.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. numberanalytics.comnumberanalytics.com This provides a clear visualization of the reaction mechanism and confirms that the identified transition state indeed connects the desired reactants and products. joaquinbarroso.com

Free Energy Profiles and Kinetic Predictions

By calculating the energies of the reactants, transition state, and products, a free energy profile for a proposed reaction can be constructed. aps.orgbiorxiv.org This profile illustrates the energy changes that occur throughout the reaction. The height of the energy barrier (the difference in energy between the reactants and the transition state) is the activation energy, which is a key determinant of the reaction rate. aps.org

From the free energy profile, important kinetic and thermodynamic information can be derived. aps.org For instance, transition state theory can be used to estimate the reaction rate constant. aps.org These computational predictions can then be compared with experimental data to validate the proposed reaction mechanism. researchgate.net Various enhanced sampling techniques can be employed to accurately predict these free energy profiles. biorxiv.orgacs.org

Regioselectivity and Stereoselectivity Modeling

Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving substituted aromatic compounds like this compound. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and reactivity of molecules, which in turn governs the selectivity of their reactions.

Regioselectivity:

The regioselectivity in electrophilic aromatic substitution reactions is largely determined by the electronic properties of the substituents on the aromatic ring. The trifluoromethylthio (-SCF3) group at the ortho position of the phenacyl bromide moiety is expected to influence the electron density distribution of the benzene (B151609) ring. Computational methods can quantify this influence.

For instance, theoretical studies on the reactivity and regioselectivity of aromatic compounds in electrophilic substitution are often carried out using DFT with functionals like B3LYP. The positional selectivity (ortho, meta, or para) can be predicted using local nucleophilicity indices known as Parr functions. These calculations help identify the most nucleophilic sites on the aromatic ring, which are the most likely to be attacked by an electrophile.

In the case of this compound, DFT calculations would likely reveal the directing effects of both the trifluoromethylthio group and the bromoacetyl group. The interplay of their electronic withdrawing and donating characteristics, along with steric hindrance, would determine the preferred position of substitution.

Stereoselectivity:

Modeling stereoselectivity often involves calculating the transition state energies for different stereochemical pathways. For reactions where a new chiral center is formed, computational chemists can build models of the transition states leading to each possible stereoisomer. The pathway with the lower activation energy is predicted to be the major product.

For example, in reactions involving phenacylmalononitriles, which can be derived from phenacyl bromides, high diastereoselectivity has been observed. nih.gov While the provided study does not focus on this compound specifically, it highlights that only one diastereoisomer was produced in certain reactions, a phenomenon that could be rationalized through computational modeling of the respective transition states. nih.gov DFT calculations can be employed to investigate the equilibrium geometry of potential products and the energies of the transition states leading to them. researchgate.net

A theoretical study on the reaction between an organic azide (B81097) and a norbornadiene derivative using DFT at the M06/6-311G(d,p) level of theory successfully predicted the favored formation of exo-cycloadducts over endo-cycloadducts by comparing the activation Gibbs free energies. researchgate.net A similar approach could be applied to predict the stereochemical outcome of reactions involving this compound.

Table 1: Computational Methods for Selectivity Modeling

Computational MethodApplication in Modeling SelectivityPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure, transition state energies, and nucleophilicity indices.Regioselectivity (ortho, meta, para directing effects) and Stereoselectivity (preferred stereoisomer).
Parr FunctionsLocal nucleophilicity indices derived from DFT calculations.Identification of the most reactive sites for electrophilic or nucleophilic attack.
Transition State TheoryCalculation of activation energies for different reaction pathways.Prediction of the kinetically favored product isomer.

Molecular Dynamics (MD) Simulations in Reaction Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound in reaction environments were not found, this technique offers valuable insights into how the solvent and other environmental factors influence a reaction.

MD simulations can model the explicit interactions between the reactant, in this case, this compound, and the surrounding solvent molecules. This is crucial as solvent effects can significantly alter reaction rates and selectivities. For example, a simulation could model the solvation shell of the molecule in different solvents, revealing how solvent organization might favor certain reaction pathways.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system over time. This allows for the observation of dynamic processes such as conformational changes of the reactant molecule and the approach of a reacting partner.

For instance, MD simulations have been used to characterize the stability of DNA conformations in different aqueous solutions by simulating the system for several nanoseconds. researchgate.net A similar approach could be used to study the conformational dynamics of this compound and how its conformation might be influenced by the solvent, which in turn could affect its reactivity.

Table 2: Potential Applications of MD Simulations for this compound

Simulation AspectInformation GainedRelevance to Reactivity
Solvation Shell AnalysisUnderstanding the arrangement of solvent molecules around the reactant.Can explain solvent effects on reaction rates and selectivity.
Conformational SamplingExploring the different spatial arrangements (conformers) of the molecule.Identifying the most stable conformer in a given environment, which may be the most reactive.
Reactant-Partner InteractionsSimulating the approach and interaction of another reactant molecule.Providing insights into the initial steps of a bimolecular reaction.

In Silico Tools for Reactivity Prediction and Reaction Design

In silico tools for reactivity prediction encompass a range of computational methods, from quantum mechanical calculations to machine learning models, that aim to predict the outcome of chemical reactions without performing them in a laboratory.

For a molecule like this compound, several in silico approaches could be used to predict its reactivity. Quantum chemistry calculations, as discussed in the context of regioselectivity and stereoselectivity, can provide fundamental reactivity descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's propensity to act as a nucleophile or an electrophile.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the reactivity of a series of related compounds. These models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental reactivity data. While a specific model for phenacyl bromides with a trifluoromethylthio substituent was not identified, the general methodology is widely applied in chemical research.

Recent advancements have seen the development of machine learning models for predicting chemical reactivity. For instance, a Message Passing Neural Network (MPNN) has been used to build a classification model to predict the risk of covalent binding of compounds, which is a measure of their reactivity. mdpi.com Such models are trained on large datasets of known reactions and can then be used to predict the outcomes for new, un-tested molecules.

In silico tools are also becoming increasingly important in reaction design. By predicting the reactivity and potential side products of a reaction involving this compound, chemists can optimize reaction conditions to favor the desired product, potentially saving time and resources.

Table 3: In Silico Tools and Their Applications in Reactivity Prediction

In Silico ToolMethodologyPredicted Properties
Quantum Chemistry (e.g., DFT)Solves the Schrödinger equation to determine electronic structure.HOMO/LUMO energies, atomic charges, reaction barriers, reactivity indices.
QSAR/QSPR ModelsStatistical correlation of molecular descriptors with experimental data.Reaction rates, equilibrium constants, and other reactivity parameters for a series of compounds.
Machine Learning ModelsAlgorithms trained on large datasets of chemical reactions.Prediction of reaction outcomes, potential for side reactions, and covalent binding risk. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 2-(Trifluoromethylthio)phenacyl bromide in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety measures due to its irritant properties (H315, H319, H335) . Use fume hoods to avoid inhalation of dust or vapors, and wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Store in a tightly sealed container in a cool, dry, ventilated area away from oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: While direct synthesis data for this compound is limited, analogous phenacyl bromide derivatives are typically synthesized via halogenation of acetophenone derivatives. For example, acetophenone reacts with bromine in carbon disulfide or acetic acid to yield phenacyl bromide . To introduce the trifluoromethylthio group, a nucleophilic substitution or radical-mediated thiolation may be employed, followed by bromination. Optimization of solvent (e.g., ether or ionic liquids) and catalysts (e.g., AlCl₃) is critical .

Q. How can the structure of this compound be characterized experimentally?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • NMR : ¹H NMR will show aromatic protons (δ 7.5–8.0 ppm) and the α-proton adjacent to the carbonyl (δ 4.5–5.0 ppm). ¹⁹F NMR confirms the trifluoromethylthio group (δ −40 to −45 ppm).
  • IR : Strong C=O stretching (~1700 cm⁻¹) and C-S absorption (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 279 (C₉H₆BrF₃OS⁺).

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing heterocycles using this compound?

  • Methodological Answer: In thiazole synthesis, phenacyl bromide derivatives react with thioureas or thioamides. For example, microwave-assisted reactions in ionic liquids (e.g., [bmim]Br) enhance reaction efficiency and yield. Key parameters include:
  • Temperature : 80–100°C for cyclization.
  • Catalyst : TiO₂ nanoparticles improve regioselectivity in thiazole formation.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution.
    Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify products via column chromatography.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer: The electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack. Density functional theory (DFT) studies suggest that the transition state involves partial charge transfer to the leaving group (Br⁻). Competing pathways (e.g., elimination vs. substitution) depend on solvent polarity and base strength. For example, in DMSO, deprotonation may lead to enolate formation, altering product distribution.

Q. How should researchers resolve contradictory spectral data for derivatives of this compound?

  • Methodological Answer: Contradictions often arise from impurities or polymorphism. Recommended steps:
  • Repurification : Recrystallize from ethanol/water or use preparative HPLC.
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) that may obscure signals.
  • X-ray Crystallography : Confirm solid-state structure and identify hydrogen bonding or π-stacking interactions.
    Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.